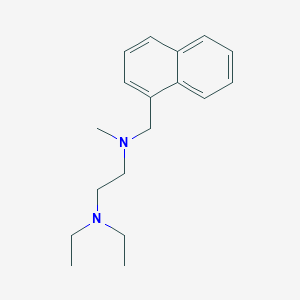
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-N'-methyl-N'-(1-naphthylmethyl)-1,2-ethanediamine, commonly known as DENE, is a chiral ligand that has been extensively studied for its potential applications in asymmetric catalysis. DENE is a bidentate ligand that can form stable complexes with various transition metals, and its unique structure allows for high selectivity in catalytic reactions.
Mecanismo De Acción
DENE acts as a chiral ligand by coordinating with transition metals to form stable complexes. The chiral nature of DENE allows for high selectivity in catalytic reactions, as the ligand can influence the stereochemistry of the reaction.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of DENE, as it is primarily used in laboratory settings for catalytic reactions. However, studies have shown that DENE is relatively non-toxic and has low environmental impact.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DENE in catalytic reactions is its high selectivity, which allows for the production of chiral compounds with high enantiomeric purity. Additionally, DENE is relatively easy to synthesize and is stable under a wide range of reaction conditions. However, one limitation of using DENE is its relatively low reactivity compared to other chiral ligands, which can limit its effectiveness in certain reactions.
Direcciones Futuras
There are several potential future directions for research on DENE and its applications in catalysis. One area of interest is the development of new synthetic methods for DENE and related ligands, which could lead to improved selectivity and reactivity. Additionally, further studies on the mechanism of action of DENE and its complexes could provide insights into the design of new catalysts with enhanced performance. Finally, there is potential for the application of DENE in other fields, such as materials science and drug discovery, where its chiral properties could be useful.
Métodos De Síntesis
The synthesis of DENE involves a multi-step process that typically begins with the reaction of 1-naphthaldehyde with diethylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to yield the amine intermediate, which is subsequently reacted with N-methyl-1,2-ethanediamine to form the final product.
Aplicaciones Científicas De Investigación
DENE has been widely used in catalytic asymmetric synthesis, particularly in the production of chiral amines and amino alcohols. It has also been used in the synthesis of chiral phosphine ligands, which have applications in asymmetric hydrogenation and other catalytic reactions.
Propiedades
IUPAC Name |
N',N'-diethyl-N-methyl-N-(naphthalen-1-ylmethyl)ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2/c1-4-20(5-2)14-13-19(3)15-17-11-8-10-16-9-6-7-12-18(16)17/h6-12H,4-5,13-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXYNFWXRLBTFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C)CC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


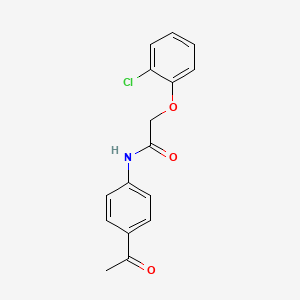
![5-chloro-N-[2-(4-methoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5709926.png)


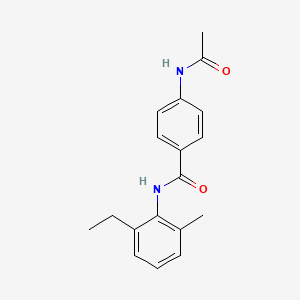
![4-[5-(3-methyl-4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5709953.png)
![N-[4-(aminocarbonyl)phenyl]-2-(isopropylthio)benzamide](/img/structure/B5709957.png)
![methyl (4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5709969.png)
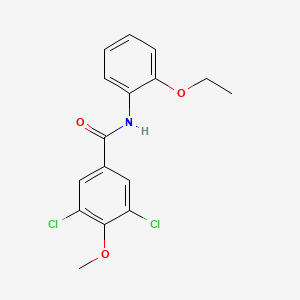
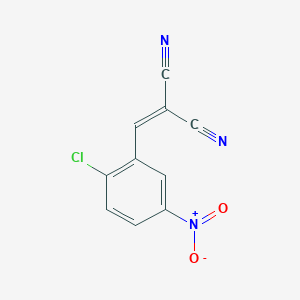
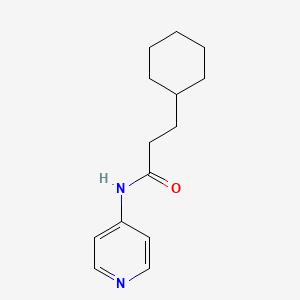

![ethyl 2-[(N-phenylglycyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5710007.png)